n'-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
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Overview
Description
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C₇H₈N₄O₄ It is known for its unique structure, which includes a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation of the hydrazide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with different functional groups .
Scientific Research Applications
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- N’-acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
Uniqueness
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This acetylation can enhance its stability, solubility, and reactivity compared to its non-acetylated counterparts .
Properties
CAS No. |
2824-82-0 |
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Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
N'-acetyl-2,4-dioxo-1H-pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C7H8N4O4/c1-3(12)10-11-6(14)4-2-5(13)9-7(15)8-4/h2H,1H3,(H,10,12)(H,11,14)(H2,8,9,13,15) |
InChI Key |
ICEUENGEZKJMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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